

# EUK-118: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: EUK-118

Cat. No.: B1683721

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## Introduction

**EUK-118** is a synthetic, manganese-containing salen complex that belongs to a class of compounds known as synthetic superoxide dismutase (SOD) and catalase mimetics.<sup>[1]</sup> These molecules are designed to catalytically scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases. **EUK-118** is a structural analog of more extensively studied compounds like EUK-8 and EUK-134.<sup>[1][2]</sup> However, it exhibits significantly reduced catalytic activity compared to these analogs.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **EUK-118**, along with detailed experimental protocols for its evaluation.

## Chemical Structure and Physicochemical Properties

**EUK-118** is a coordination complex with a central manganese atom. Its systematic IUPAC name is (acetato-κO)-manganese.<sup>[1][3]</sup> The key physicochemical properties of **EUK-118** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H25MnN2O8	[2][3]
Molecular Weight	500.4 g/mol	[2][3]
CAS Number	186299-34-3	[2][3]
Appearance	A crystalline solid	[1]
Purity	≥95%	[2]
Solubility	DMSO: 20 mg/ml Ethanol: 1 mg/ml PBS (pH 7.2): 0.2 mg/ml	[1][3]
SMILES String	<chem>CC([O-])C2=CC(OC)=C3([O-]C4=CC(OC)=C5)C=C4C5OC(=O)C3</chem>	[1][3]
InChI Key	HBERMORFIFQRRW-AIMLMFYSA-K	[1][3]

## Pharmacological Properties and Mechanism of Action

**EUK-118** is designed to function as a mimetic of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. The proposed mechanism of action involves the catalytic conversion of superoxide radicals and hydrogen peroxide into less harmful species.

### Superoxide Dismutase (SOD) Mimetic Activity

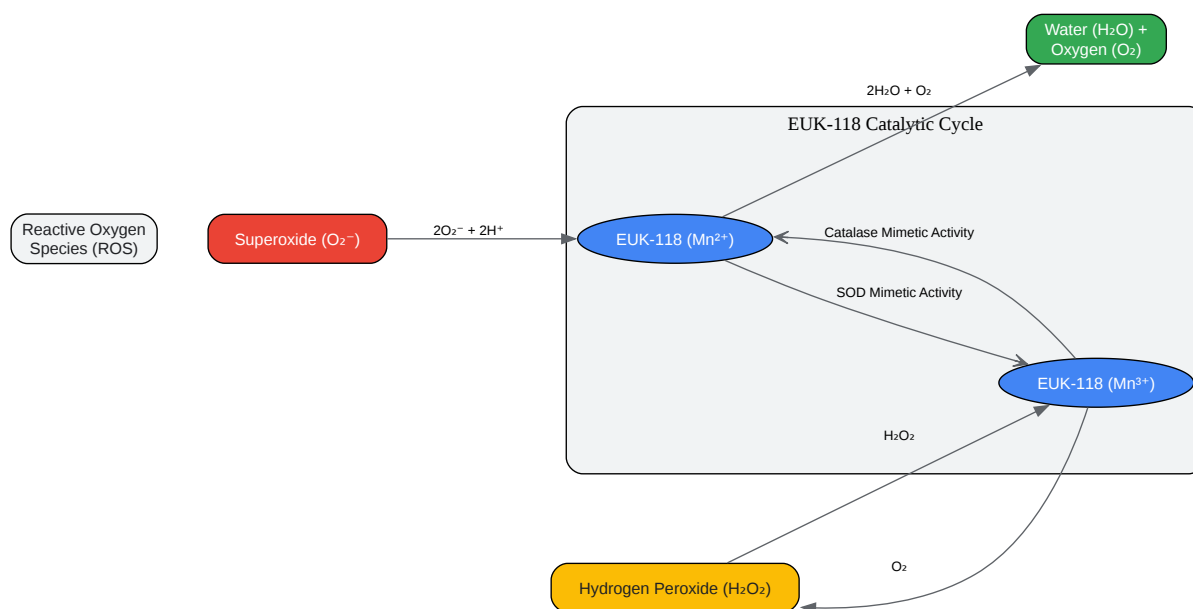
The SOD mimetic activity of **EUK-118** involves the dismutation of the superoxide radical ( $O_2^{\bullet-}$ ) into molecular oxygen ( $O_2$ ) and hydrogen peroxide ( $H_2O_2$ ).

### Catalase Mimetic Activity

Following the dismutation of superoxide, the generated hydrogen peroxide can be further detoxified by the catalase mimetic activity of **EUK-118**, which catalyzes its decomposition into

water (H<sub>2</sub>O) and molecular oxygen (O<sub>2</sub>).

The following diagram illustrates the intended catalytic cycle of **EUK-118** in mitigating oxidative stress.



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Caption: Catalytic cycle of **EUK-118** as a SOD and catalase mimetic.

## Comparative Pharmacological Activity

While **EUK-118** possesses both SOD and catalase mimetic activities, these are significantly lower than its well-studied analogs, EUK-8 and EUK-134. This reduced activity has implications for its potential therapeutic efficacy.

Parameter	EUK-118	EUK-8	Reference
SOD Mimetic Activity (IC50)	2 $\mu$ M	0.7 $\mu$ M	[1][3]
Catalase Activity	35 $\mu$ M O <sub>2</sub> formed/minute from 10 mM H <sub>2</sub> O <sub>2</sub>	> 4 times higher than EUK-118	[1][3]
Cytoprotection	Did not protect human dermal fibroblasts against H <sub>2</sub> O <sub>2</sub> -induced cell death	-	[1][3]

## Experimental Protocols

Detailed methodologies for assessing the key pharmacological activities of **EUK-118** are provided below.

### Superoxide Dismutase (SOD) Mimetic Activity Assay

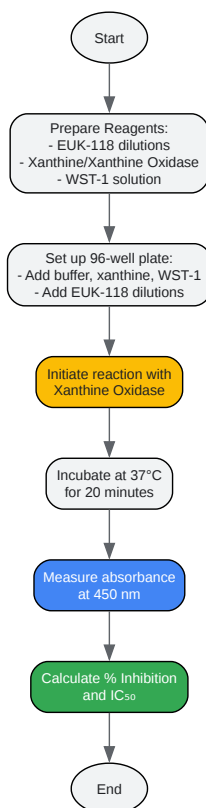
The SOD mimetic activity can be determined using an indirect assay that measures the inhibition of the reduction of a detector molecule by superoxide radicals.

Principle: A system that generates a constant flux of superoxide radicals is used (e.g., xanthine/xanthine oxidase). In the absence of an SOD mimetic, the superoxide radicals reduce a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1), leading to a measurable colorimetric change. The presence of an SOD mimetic will compete for the superoxide radicals, thus inhibiting the color change. The degree of inhibition is proportional to the SOD mimetic activity.

Protocol Outline:

- Reagent Preparation:
  - Prepare a stock solution of **EUK-118** in a suitable solvent (e.g., DMSO).

- Prepare working solutions of xanthine, xanthine oxidase, and the detector molecule (e.g., WST-1) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
- Assay Procedure (96-well plate format):
  - Add the buffer, xanthine, and detector molecule to each well.
  - Add varying concentrations of **EUK-118** to the test wells. Include a control well with no **EUK-118**.
  - Initiate the reaction by adding xanthine oxidase to all wells.
  - Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
  - Measure the absorbance at the appropriate wavelength for the chosen detector molecule (e.g., 450 nm for WST-1).
- Data Analysis:
  - Calculate the percentage inhibition of the detector molecule reduction for each concentration of **EUK-118**.
  - Plot the percentage inhibition against the logarithm of the **EUK-118** concentration to determine the IC50 value.



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Caption: Workflow for SOD mimetic activity assay.

## Catalase Mimetic Activity Assay

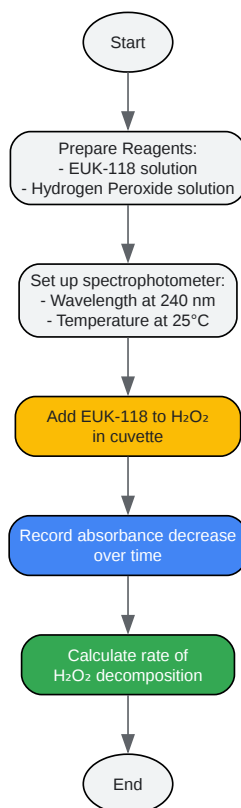
The catalase mimetic activity of **EUK-118** can be assessed by directly measuring the decomposition of hydrogen peroxide.

Principle: The rate of decrease in the concentration of hydrogen peroxide in the presence of **EUK-118** is monitored. This can be achieved by measuring the decrease in absorbance of hydrogen peroxide at 240 nm.

Protocol Outline:

- Reagent Preparation:

- Prepare a stock solution of **EUK-118** in a suitable solvent.
- Prepare a solution of hydrogen peroxide (e.g., 10 mM) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
- Assay Procedure (Spectrophotometer):
  - Equilibrate the hydrogen peroxide solution in a quartz cuvette to 25°C.
  - Add a known concentration of **EUK-118** to the cuvette to initiate the reaction.
  - Immediately begin monitoring the decrease in absorbance at 240 nm over time.
- Data Analysis:
  - Calculate the rate of hydrogen peroxide decomposition using the Beer-Lambert law. The molar extinction coefficient of H<sub>2</sub>O<sub>2</sub> at 240 nm is 43.6 M<sup>-1</sup>cm<sup>-1</sup>.
  - The catalase activity is typically expressed as μmoles of H<sub>2</sub>O<sub>2</sub> decomposed per minute.



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Caption: Workflow for catalase mimetic activity assay.

## Cytoprotection Assay

To evaluate the ability of **EUK-118** to protect cells from oxidative stress-induced death, a cell viability assay can be performed.

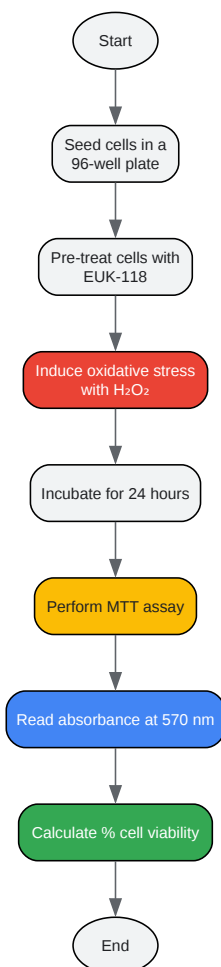
Principle: Cells are pre-treated with **EUK-118** and then exposed to an oxidative insult, such as hydrogen peroxide. Cell viability is then assessed using a method like the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Protocol Outline:

- Cell Culture:



- Culture human dermal fibroblasts (or another relevant cell line) in appropriate media.
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treatment:
  - Pre-treat the cells with various concentrations of **EUK-118** for a specified period (e.g., 1-2 hours).
  - Induce oxidative stress by adding a cytotoxic concentration of hydrogen peroxide to the media. Include control wells with no **EUK-118** and/or no hydrogen peroxide.
  - Incubate for a further period (e.g., 24 hours).
- Cell Viability Assessment (MTT Assay):
  - Remove the treatment media and add MTT solution to each well.
  - Incubate to allow for the formation of formazan crystals.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  - Determine if **EUK-118** provides a statistically significant increase in cell viability in the presence of hydrogen peroxide.



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Caption: Workflow for cytoprotection assay.

## Conclusion

**EUK-118** is a synthetic SOD and catalase mimetic with a well-defined chemical structure. While it possesses the intended catalytic activities, its potency is significantly lower than that of its analogs, EUK-8 and EUK-134. Furthermore, in at least one reported study, it did not demonstrate cytoprotective effects against hydrogen peroxide-induced cell death in human dermal fibroblasts.<sup>[1]</sup> This information is critical for researchers and drug development professionals considering **EUK-118** for studies on oxidative stress. The detailed experimental

protocols provided in this guide offer a framework for the consistent and reliable evaluation of **EUK-118** and other similar compounds. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to explore their potential in therapeutic applications where a more modest level of antioxidant activity may be sufficient or desirable.

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